Agastaquinone

Description

Contextualization of Agastaquinone within Natural Product Chemistry

Natural products have historically been a cornerstone of drug discovery, providing a vast diversity of chemical scaffolds with significant biological activities. nih.govnih.gov Within this broad field, diterpenoid quinones represent a significant class of secondary metabolites. nih.gov this compound is a noteworthy member of this class, first isolated from the roots of Agastache rugosa. researchgate.net Its discovery is significant as it adds to the chemical diversity of known diterpenoids. The total synthesis of this compound has been accomplished, a key step of which involved an intramolecular Friedel-Crafts acylation followed by aromatization to create its core tricyclic phenol (B47542) structure. tandfonline.comtandfonline.com

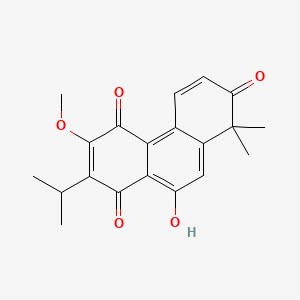

This compound's structure has been established as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione through spectroscopic methods. researchgate.net Research has also led to the preparation of an oxime derivative of this compound. researchgate.net The compound has demonstrated nonspecific cytotoxic activities against a variety of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT15 (colon cancer). researchgate.net Furthermore, this compound has exhibited inhibitory effects against the human immunodeficiency virus type 1 (HIV-1) protease. researchgate.net

Significance of Diterpenoid Quinones in Biological Systems

Diterpenoid quinones are a class of naturally occurring compounds that have garnered considerable attention for their diverse and potent biological activities. nih.gov These compounds are widely distributed in nature, particularly in plants of the Salvia genus. nih.govnih.gov Long-term pharmacological studies have revealed that diterpenoid quinones possess significant antitumor and cardiovascular properties. nih.gov Their biological activities also extend to antimicrobial, antioxidant, and antiprotozoal effects. nih.govacs.org

The mechanism of action for the biological activities of quinones, including diterpenoid quinones, is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce cellular damage and apoptosis in cancer cells. mdpi.comnih.gov Their electrophilic nature also allows them to react with cellular nucleophiles, such as proteins and DNA, thereby disrupting essential cellular processes. researchgate.net For instance, some quinones are known to inhibit DNA replication and topoisomerase enzymes. researchgate.netrsc.org The broad spectrum of biological activities exhibited by diterpenoid quinones underscores their importance as lead compounds in the development of new therapeutic agents. nih.gov

Overview of Abietane (B96969) and Nor-Abietane Diterpenoid Quinone Scaffolds

The structural foundation of a large number of diterpenoid quinones is the abietane skeleton. nih.gov Abietane-type diterpenoids are characterized by a tricyclic ring system. acs.org A key feature of many biologically active abietane diterpenoids is the presence of a quinone moiety in the C ring, often as a p-quinone (royleanones) or an o-quinone. nih.govias.ac.in The abietane framework can be extensively modified in nature, leading to a wide array of derivatives with varying substitution patterns and stereochemistry, which in turn influences their biological activity. acs.orgnih.gov

A related and also significant group is the nor-abietane diterpenoids, which are characterized by the loss of one or more carbon atoms from the typical C20 abietane skeleton. nih.govacs.org For example, 20-nor-abietane diterpenoids lack the methyl group at the C-10 position. acs.org These structural modifications, such as the presence of lactone rings or altered aromaticity, contribute to the chemical diversity and biological specificity of these compounds. nih.gov Both abietane and nor-abietane diterpenoid quinones are of significant interest in phytochemical and pharmacological research due to their prevalence in medicinal plants and their potent biological effects. nih.govacs.org

Properties

CAS No. |

172923-90-9 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione |

InChI |

InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3 |

InChI Key |

STVUTFZJYUGHSD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |

Canonical SMILES |

CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |

Appearance |

Solid powder |

Other CAS No. |

172923-90-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione agastaquinone |

Origin of Product |

United States |

Natural Occurrence and Isolation of Agastaquinone

Agastaquinone is a specialized metabolite found in specific plant species. Its discovery and subsequent isolation have been documented from members of the Lamiaceae family, highlighting the rich chemical diversity within this plant group.

Agastache rugosa as a Primary Source

The primary and most well-documented botanical source of this compound is Agastache rugosa, commonly known as Korean mint. Current time information in Chicago, IL, US.frontiersin.orgresearchgate.netnih.govmdpi.comnih.gov This perennial herb, native to East Asia, including Korea, China, Taiwan, and Japan, has been a subject of phytochemical investigations that led to the identification of this compound. nih.gov The compound is specifically isolated from the roots of the plant. Current time information in Chicago, IL, US.frontiersin.orgnih.gov Research has established the structure of this compound as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione through spectroscopic techniques. Current time information in Chicago, IL, US.

Identification in Horminum pyrenaicum

In addition to Agastache rugosa, this compound has also been identified in Horminum pyrenaicum, a medicinal and ornamental plant native to the Pyrenees and Alps. frontiersin.org This finding expands the known botanical distribution of this compound to another genus within the Lamiaceae family, suggesting a potential chemotaxonomic relationship.

Geographical and Environmental Factors Influencing Occurrence

The concentration and presence of secondary metabolites in plants, including diterpenoids like this compound, can be influenced by a variety of geographical and environmental factors. For plants in the Lamiaceae family, factors such as cultivation techniques, geographical location, the age of the plant, and climatic conditions can lead to variations in their chemical composition. mdpi.com

Environmental stressors such as drought, salinity, temperature, and light intensity are known to affect the secondary metabolism of plants in the Lamiaceae family. frontiersin.orgresearchgate.netfrontiersin.org These stressors can act as catalysts, potentially leading to an increased production of certain compounds. frontiersin.org For instance, studies on other species in the Lamiaceae family have shown that environmental conditions can alter the profile of essential oils and phenolic compounds. frontiersin.orgnih.gov While direct studies on the specific impact of these factors on this compound concentration are not extensively documented, the general principles of plant secondary metabolism suggest that its abundance in Agastache rugosa and Horminum pyrenaicum could be subject to regional and environmental variations. The harsh conditions of high altitudes, such as those where Horminum pyrenaicum is found, including low temperatures and high levels of UV radiation, can significantly influence the microbial communities associated with plant roots, which in turn can affect plant growth and metabolism. nih.govresearchgate.net

Methodologies for Extraction and Initial Purification of this compound

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction using appropriate solvents, followed by purification to isolate the pure compound.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the roots of Agastache rugosa. nih.gov Solvent-based extraction is a common method, and the choice of solvent is crucial for efficiently extracting the target compound.

An n-hexane extract of the roots of A. rugosa has been successfully used to isolate this compound. nih.gov In general, for the extraction of terpenoids, a range of solvents can be employed. Non-polar solvents like hexane (B92381) are suitable for extracting non-polar terpenoids. researchgate.net For broader extraction of terpenoids and other compounds, solvents with increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and methanol, can be used sequentially. nih.govresearchgate.net The use of a hexane:ethyl acetate mixture is also a common practice for terpenoid extraction. researchgate.net

Advanced extraction techniques such as accelerated solvent extraction (ASE) can also be employed, offering advantages like reduced solvent consumption and faster extraction times. nih.gov

Chromatographic Separation for Isolation

Following the initial solvent extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are essential. Column chromatography is a fundamental and widely used method for the purification of natural products. mdpi.com

For the purification of this compound from the n-hexane extract of Agastache rugosa roots, repeated column chromatography on silica (B1680970) gel has been employed. nih.gov Silica gel is a common stationary phase used in adsorption chromatography and is particularly effective for separating non-polar to medium-polar compounds like terpenoids. mdpi.com The separation is achieved by eluting the column with a solvent or a gradient of solvents with increasing polarity. mdpi.com

Other advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) have been successfully used for the preparative separation and purification of other diterpenoids from medicinal plants. nih.gov This technique, which utilizes a two-phase solvent system, can yield highly pure compounds in a single run. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool for the final purification of compounds to a high degree of purity.

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part |

|---|---|---|

| Agastache rugosa | Lamiaceae | Roots |

Table 2: Methodologies for this compound Isolation

| Step | Technique | Details |

|---|---|---|

| Extraction | Solvent-Based Extraction | Use of n-hexane on the roots of Agastache rugosa. |

| Purification | Column Chromatography | Repeated separation on a silica gel column. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Co-occurring Diterpenoids and Related Metabolites in Natural Sources

The chemical investigation of natural sources yielding this compound, primarily the roots of Agastache rugosa, has revealed the presence of a variety of other structurally related diterpenoids. These co-occurring metabolites, particularly other nor-abietane diterpenes, provide valuable insight into the biosynthetic pathways active within the plant.

Agastol and its Derivatives

Among the diterpenoids that are found alongside this compound in Agastache rugosa, Agastol and its derivatives are notable. bjmu.edu.cnmdpi.com These compounds share a common biosynthetic origin with this compound, which is evident from their related chemical structures.

Research on the chemical constituents of Agastache rugosa roots has led to the isolation and characterization of Agastol. bjmu.edu.cn Further investigation of the same plant material also identified an isomer of Agastol, named Isoagastol. bjmu.edu.cn The presence of these compounds underscores the diversity of diterpenoid structures within this species. While Agastol is a recognized co-constituent, the term Agastanol has also been used in some literature to refer to what appears to be the same compound. researchgate.net A comprehensive review of the Agastache genus also lists Agastol as one of the characteristic abietane-type oxidized diterpenes found in these plants. nih.gov

The structures of Agastol and Isoagastol have been elucidated through spectroscopic methods. bjmu.edu.cn Their co-existence with this compound suggests a closely linked biosynthetic relationship, likely involving common precursor molecules and enzymatic modifications.

Other Nor-Abietane Diterpene Quinones

Beyond Agastol and its isomer, the phytochemical profile of the Agastache genus includes other nor-abietane diterpene quinones, although specific examples are not always detailed in the literature. A review of the genus indicates the presence of various "abietane-type oxidized diterpenes," with this compound and Agastol being explicitly named examples. nih.gov

While the direct co-occurrence of 3-Deoxythis compound with this compound in Agastache rugosa is not explicitly documented in the reviewed literature, the general classification of this compound as a nor-abietane diterpenoid quinone suggests that other related quinone structures could be present in minor quantities. nih.gov The isolation of this compound itself was a significant discovery, and it is plausible that other similar structures exist but have yet to be isolated and fully characterized from this specific natural source.

The study of diterpenoids from other genera within the Lamiaceae family, such as Salvia, has revealed a rich diversity of abietane (B96969) and nor-abietane diterpene quinones, which could suggest the potential for similar chemical diversity within the Agastache genus. amanote.comnih.gov

Synthetic Methodologies for Agastaquinone and Analogues

Total Synthesis Strategies for Agastaquinone

The complete synthesis of this compound from simple, commercially available starting materials has been accomplished, marking a significant achievement in organic chemistry.

A cornerstone of the pioneering total synthesis is the strategic use of an intramolecular Friedel-Crafts acylation. figshare.comtandfonline.com This type of reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds on an aromatic ring, often used to construct polycyclic systems. rsc.orgnih.gov In the synthesis of this compound, this reaction was employed to close a key ring, forming the foundational tricyclic structure from an aryl lactone intermediate. tandfonline.comresearchgate.net

The Friedel-Crafts acylation involves an acyl group reacting with an aromatic ring in the presence of a Lewis acid catalyst, proceeding via electrophilic aromatic substitution. sigmaaldrich.com The intramolecular variant is particularly effective for creating 5- and 6-membered rings, as the reacting components are tethered together, facilitating the cyclization. masterorganicchemistry.com Following the acylation, a subsequent aromatization step was crucial to generate the stable tricyclic phenol (B47542) core, which served as a late-stage intermediate. figshare.comtandfonline.com

The construction of the central tricyclic phenol core represents the key strategic element of the synthesis. The envisioned strategy involved building this core from a lactone intermediate, which itself would be generated from simpler precursors. tandfonline.com

The synthesis commenced with two known compounds: an aryl bromide and a ketone. tandfonline.com A Grignard reaction between these two starting materials formed the necessary aryl lactone intermediate. tandfonline.com This lactone then underwent the pivotal intramolecular Friedel-Crafts acylation, followed by aromatization, to successfully yield the target tricyclic phenol core structure. figshare.comtandfonline.comresearchgate.net This sequence efficiently assembled the complex rsc.orgoclc.orgoclc.org fused ring system of the molecule. sigmaaldrich.com

| Step | Starting Material(s) | Key Reaction | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | Aryl bromide and Ketone | Grignard Reaction | Aryl Lactone | tandfonline.com |

| 2 | Aryl Lactone | Intramolecular Friedel-Crafts Acylation & Aromatization | Tricyclic Phenol Core | figshare.comtandfonline.com |

With the tricyclic phenol core in hand, the final stage of the synthesis involved a series of functional group manipulations to arrive at this compound. tandfonline.com The process included sequential dimethylation and olefination of the phenol intermediate. tandfonline.com

The concluding step was the oxidation of the functionalized phenol to form the final quinone structure. tandfonline.com The oxidation of phenols and their dihydroxy analogs (hydroquinones) to quinones is a well-established transformation in organic chemistry. libretexts.orglibretexts.org Various oxidizing agents, such as chromic acid or Fremy's salt, can be used for this purpose, although milder reagents are often preferred for complex molecules. libretexts.org This final oxidative step completed the first total synthesis of this compound. tandfonline.com

Semisynthesis of this compound Derivatives

In addition to total synthesis, semisynthetic methods are employed to create derivatives of this compound, often for the purpose of studying structure-activity relationships.

An oxime derivative of this compound has been successfully prepared. researchgate.net The synthesis involves the reaction of this compound with hydroxylamine (B1172632) hydrochloride. researchgate.net This is a standard chemical transformation where the carbonyl group of a ketone or quinone reacts with hydroxylamine to form an oxime, which contains a C=N-OH functional group. nih.govresearchgate.net The preparation of oxime derivatives from quinone-containing natural products is a common strategy to explore new bioactive compounds. nih.govresearchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride | This compound oxime | researchgate.net |

Chemical Modification of Natural this compound

Direct chemical modification of this compound isolated from natural sources provides a straightforward route to novel derivatives. One documented example of such a modification is the preparation of an oxime derivative. This reaction involves treating this compound with hydroxylamine hydrochloride. researchgate.net The formation of the oxime introduces a new functional group, which can alter the compound's chemical and biological properties. researchgate.net This type of derivatization highlights how the existing functionalities of the this compound scaffold can be leveraged to create new chemical entities.

Development of Novel Synthetic Routes for this compound Analogs

The development of novel synthetic routes is crucial for accessing a wider range of this compound analogs with potentially enhanced or new biological activities. The total synthesis of this compound itself has been accomplished, with a key step being an intramolecular Friedel-Crafts acylation to construct the tricyclic core. researchgate.net This foundational work opens the door to the synthesis of various analogs by modifying the starting materials or intermediates in the synthetic sequence.

Strategies for Structural Diversification

The structural diversity of abietane-type diterpenoids, the class to which this compound belongs, is vast in nature. nih.govscilit.comnih.govresearchgate.net Synthetic chemists draw inspiration from this natural diversity to create libraries of analogous compounds. Key strategies for the structural diversification of the this compound framework include:

Modification of the Aromatic Ring: The aromatic C-ring of the abietane (B96969) skeleton is a prime target for modification. Different substitution patterns can be introduced, and the degree of oxidation can be varied. nih.gov

Rearrangement of the Core Skeleton: Nature has produced numerous rearranged abietane skeletons. nih.gov Synthetic strategies can mimic these rearrangements or create entirely new ones to access novel scaffolds.

Late-Stage C-H Functionalization: Modern synthetic methods, such as iron-catalyzed C-H oxidation, allow for the selective introduction of functional groups at a late stage in the synthesis. This enables the diversification of a common advanced intermediate into a range of analogs. nih.gov

A variety of synthetic reactions are employed to achieve this diversification, including:

| Synthetic Strategy | Description |

|---|---|

| Diels-Alder Reactions | Construction of the cyclic core with control over stereochemistry. |

| Radical Decarboxylation and Quinone Addition | Formation of the quinone moiety and attachment of side chains. |

| Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds to introduce new substituents. |

| Polyene Cyclizations | Biomimetic approach to construct the tricyclic skeleton. researchgate.net |

Enantioselective Synthesis Approaches

The development of enantioselective syntheses is critical for producing single-enantiomer drugs, as different enantiomers can have distinct biological activities. For this compound and its analogs, which possess multiple stereocenters, controlling the stereochemistry is a significant synthetic challenge. Key approaches to the enantioselective synthesis of related diterpenoid quinones include:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as those based on transition metals (e.g., palladium, rhodium) or organocatalysts (e.g., proline derivatives), can induce asymmetry in key bond-forming reactions. researchgate.netnih.gov For instance, asymmetric catalysis has been successfully employed in the enantioselective synthesis of (-)-halenaquinone, another complex quinone-containing natural product. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature, such as terpenes or amino acids, to introduce stereocenters into the synthetic target. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Asymmetric Polyene Cyclization: Enantioselective polyene cyclizations, catalyzed by chiral acids, have been developed for the construction of the tricyclic core of abietane diterpenoids with high enantioselectivity. researchgate.net

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. thepharmajournal.comnih.govmdpi.comnih.govmdpi.com Key aspects of sustainable chemistry applicable to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reagents, including biocatalysts (enzymes), in place of stoichiometric reagents to reduce waste and improve reaction efficiency. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to reduce reliance on petrochemicals.

An example of a greener approach in quinone synthesis is the use of microwave-assisted, solvent-free reactions, which can lead to higher yields in shorter reaction times compared to conventional methods.

Structure Activity Relationship Sar Studies of Agastaquinone and Derivatives

Design and Synthesis of Agastaquinone Analogues for SAR Probing

The exploration of a compound's SAR is heavily reliant on the design and synthesis of analogues that systematically modify specific parts of the parent molecule. The synthesis of natural product analogues allows researchers to investigate the biological significance of different functional groups and the core scaffold. wm.edu For diterpenoid quinones like this compound, this process involves creating derivatives with alterations to the quinone ring, the tricyclic diterpenoid framework, and the peripheral substituents.

While the dedicated synthesis of a library of this compound analogues is not widely documented, the strategies employed for related compounds provide a clear blueprint. For instance, studies on other abietane (B96969) diterpenoids, such as dehydroabietic acid, have led to the synthesis of novel derivatives to evaluate their potential as antibacterial agents against resistant strains like MRSA. nih.gov Similarly, the synthesis of novel plastoquinone (B1678516) analogs, another class of bioactive quinones, has been undertaken to explore their anticancer activities, focusing on modifications of the amino group attached to the quinone core. nih.govresearchgate.net

The general approach involves:

Modification of the Quinone Moiety: Introducing or altering substituents on the quinone ring to modulate its electronic properties and steric profile.

Derivatization of the Diterpenoid Skeleton: Creating analogues by changing the oxidation state of the rings or adding functional groups at various positions. For example, studies on neoclerodane diterpenes involved creating heterocyclic derivatives and modifying linkers to probe binding pocket interactions. nih.gov

Total Synthesis: In some cases, total synthesis provides a route to analogues that are not accessible through semi-synthesis from the natural product. This allows for more profound structural modifications, such as altering the ring system itself. acs.org

These synthetic efforts are crucial for generating a diverse set of compounds, which can then be subjected to biological screening to build a detailed SAR model. The synthesis of various 2-aza-anthraquinone derivatives, for example, enabled the evaluation of their cytotoxic effects against different cancer cell lines. researchgate.net

Identification of Key Structural Features for Biological Activity

Through the biological evaluation of synthetic analogues and related natural compounds, researchers can identify the specific molecular components, or pharmacophores, that are essential for activity.

The quinone moiety is a well-established pharmacophore responsible for a wide range of biological activities in many natural and synthetic compounds. medchemexpress.comnih.gov Quinones are known to be redox-active molecules that can participate in cellular processes, generating reactive oxygen species (ROS) and inducing oxidative stress, which can lead to cytotoxicity in cancer cells. nih.gov They can also act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles like cysteine residues in proteins, thereby inactivating key enzymes. nih.gov

In the context of diterpenoid quinones, the quinone group is often critical for their bioactivity. Studies on abietane diterpenoids from Salvia species have shown that the oxidation of a catechol group to a quinone enhances antimicrobial activity. rsc.org The cytotoxic activity of many quinone-containing antitumor agents is directly linked to the presence of this functional group. nih.gov For instance, the anticancer activity of certain naphthoquinone derivatives is attributed to their ability to induce ROS formation and mitochondrial damage in cancer cells. mdpi.com Therefore, the 1,4,7-trione system of this compound is predicted to be a primary driver of its biological effects.

The abietane-type diterpenoid skeleton of this compound provides a rigid, three-dimensional scaffold that dictates the spatial orientation of the functional groups and influences how the molecule interacts with biological targets. Modifications to this skeleton can have a profound impact on activity.

Studies on royleanone-type abietane diterpenoids, which are structurally related to this compound, have provided valuable SAR insights. For example, the presence and nature of oxygen-containing functional groups on the A and B rings are crucial. Research on abietane diterpenes from Plectranthus species indicated that the polarity at positions C-6 and C-7 influences bioactivity, potentially by affecting membrane interactions. nih.gov Specifically, for royleanone (B1680014) derivatives, an oxygenated C-7 position was found to be essential for cytotoxic activity, with a carbonyl group at C-7 leading to higher activity than a hydroxyl group. phcog.com The relatively lower activity of some derivatives suggested the importance of the para-quinone structure for cytotoxicity. phcog.com Furthermore, the isolation and testing of new diterpenoid quinones from Salvia miltiorrhiza have revealed that novel ring systems and substitutions can lead to potent and selective cytotoxicity against specific cancer cell types. nih.govnih.govrsc.org

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Royleanone Diterpenoids | Oxygenation at C-7 | Essential for cytotoxicity; C=O group more active than -OH group. | phcog.com |

| Abietane Diterpenoids | Oxidation of catechol to quinone | Enhanced antimicrobial activity. | rsc.org |

| Plectranthus Abietanes | Polarity at C-6 and C-7 | Influences bioactivity, likely via membrane interaction. | nih.gov |

| Dehydroabietic Acid Derivatives | Oxime at C-13 and hydroxyl at C-12 | Key features for anti-staphylococcal activity. | nih.gov |

Stereochemistry plays a critical role in the biological activity of natural products. mdpi.com Because biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers of a ligand, often leading to significant differences in binding affinity and biological response. libretexts.org Only one enantiomer of a chiral drug may be active, while the other may be inactive or even cause adverse effects. libretexts.org

Computational Chemistry Approaches in SAR Analysis

Computational methods are powerful tools in modern drug discovery that complement experimental SAR studies. They allow for the prediction of how a molecule will interact with a protein target, helping to rationalize observed biological data and guide the design of new, more potent analogues.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. mdpi.com For diterpenoid quinones, docking studies can elucidate how these molecules fit into the active site of an enzyme or a binding pocket of a receptor. For example, molecular docking of royleanone derivatives into the P-glycoprotein (P-gp) transporter suggested that the presence of aromatic moieties increased binding affinity, providing a rationale for designing new P-gp modulators. nih.gov Similarly, docking studies of various quinones with the quinone reductase (QR1) active site showed a good correlation between calculated binding affinities and experimentally measured kinetic data. nih.gov These studies supported a model where the quinones bind through a π-stacking interaction with the FAD cofactor of the enzyme. nih.gov

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the ligand-protein complex over time. This provides insights into the stability of the binding pose and the dynamics of the interactions. MD simulations of triterpenes with the cannabinoid type 1 receptor revealed stable non-bonding interactions, helping to justify the observed biological activities of the parent plant extract. mdpi.com Such computational studies would be invaluable in analyzing this compound's interactions with its molecular targets, explaining the experimental SAR data and guiding the design of analogues with improved activity.

In-Depth Analysis of this compound: Current Research and Future Directions

A comprehensive review of the cytotoxic diterpenoid quinone, this compound, reveals a promising natural product with initial evidence of bioactivity. However, dedicated research into its structure-activity relationships and computational modeling, as outlined in the requested article structure, is not yet available in published scientific literature.

This compound is a diterpenoid quinone that was first isolated from the roots of the plant Agastache rugosa. nih.govkribb.re.kr Its chemical structure has been identified as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione. nih.gov The total synthesis of this complex molecule has also been successfully accomplished, which opens avenues for producing the compound in a laboratory setting for further investigation. tandfonline.comtandfonline.com

Initial biological screening of this compound and a synthetically prepared oxime derivative has demonstrated nonspecific cytotoxic activity against a range of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT15 (colon cancer). nih.gov Furthermore, some reports indicate that this compound exhibits inhibitory effects against the human immunodeficiency virus type 1 (HIV-1) protease. tandfonline.comtandfonline.com

Despite these initial findings, a thorough review of the current scientific literature reveals a significant gap in the research required to fulfill the requested article outline. Specifically, there is no available data on the following topics for this compound:

In Vitro Biological Activities and Cellular Mechanisms of Agastaquinone

Antiproliferative and Cytotoxic Activities in Cancer Cell Models

In vitro studies have established that Agastaquinone possesses cytotoxic properties against a range of human cancer cell lines. nih.govmdpi.com The compound, along with its oxime derivative, has demonstrated broad, nonspecific cytotoxic activity. nih.govmdpi.com

The cytotoxic effects of this compound have been specifically documented against five human cancer cell lines. nih.govacs.org These include A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin cancer), XF498 (central nervous system cancer), and HCT15 (colon cancer). nih.govmdpi.com The activity is described as nonspecific, indicating a general cytotoxic effect across these different tumor types rather than a targeted potency for a specific cell line. nih.govacs.org

Table 1: Human Cancer Cell Lines Showing Susceptibility to this compound Cytotoxicity

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| A549 | Lung Cancer | Nonspecific Cytotoxicity nih.govmdpi.com |

| SK-OV-3 | Ovarian Cancer | Nonspecific Cytotoxicity nih.govmdpi.com |

| SK-MEL-2 | Skin Cancer | Nonspecific Cytotoxicity nih.govmdpi.com |

| XF498 | Central Nervous System Cancer | Nonspecific Cytotoxicity nih.govmdpi.com |

| HCT15 | Colon Cancer | Nonspecific Cytotoxicity nih.govmdpi.com |

While some compounds derived from the Agastache genus are known to exert their antiproliferative effects through mechanisms like cell cycle arrest, specific studies detailing the direct impact of purified this compound on cell cycle progression are not extensively available in the reviewed literature. researchgate.netnih.gov General studies on cytotoxic terpenoids suggest that interference with the cell cycle can be a mechanism of action, but this has not been experimentally confirmed for this compound itself. koreascience.kr

The precise mechanisms by which this compound induces cell death have not been fully elucidated in the available scientific literature. Although other phytochemicals from Agastache rugosa have been reported to be involved in apoptotic pathways, direct experimental evidence demonstrating that this compound induces apoptosis or other forms of programmed cell death is limited. researchgate.netnih.gov

Antiviral Activities of this compound

This compound has been identified as having inhibitory effects against key enzymes of the Human Immunodeficiency Virus Type 1 (HIV-1). ddtjournal.comrsc.org

Research has shown that this compound exhibits significant inhibitory activity against HIV-1 protease. rsc.orgchemistryworld.com In vitro assays demonstrated that this compound inhibits this critical viral enzyme with a reported IC50 value of 87 μM. rsc.orgchemistryworld.com HIV-1 protease is essential for the cleavage of viral polyproteins into functional proteins, a necessary step for the maturation of infectious virus particles. Further reports suggest the compound may also inhibit other HIV enzymes, including reverse transcriptase and integrase. ddtjournal.comrsc.org

Table 2: In Vitro HIV-1 Inhibitory Activity of this compound

| Viral Target | Reported IC50 | Source |

|---|---|---|

| HIV-1 Protease | 87 μM | rsc.orgchemistryworld.com |

| HIV-1 Reverse Transcriptase | Activity Reported | ddtjournal.comrsc.org |

| HIV-1 Integrase | Activity Reported | rsc.org |

Beyond its documented activity against HIV-1 enzymes, there is currently a lack of available scientific studies exploring the potential of this compound against other types of viruses.

Immunomodulatory Effects of this compound

This compound, a nor-abietane diterpene quinone, has been identified as a compound with immunomodulatory properties in in vitro studies. nih.govnih.gov Research using human peripheral blood mononuclear cells (PBMCs) has demonstrated that this compound can influence key biochemical pathways that are central to the cellular immune response. nih.govsemanticscholar.org These pathways, specifically the catabolism of tryptophan and the formation of neopterin (B1670844), are activated during a T helper type 1 (Th1) immune reaction, primarily through induction by interferon-gamma (IFN-γ). nih.govsemanticscholar.org

Modulation of Tryptophan Catabolism in Peripheral Blood Mononuclear Cells (PBMC)

A primary indicator of cellular immune activation is the breakdown of the essential amino acid tryptophan into kynurenine (B1673888), a reaction catalyzed by the enzyme indoleamine 2,3-dioxygenase-1 (IDO-1). nih.govsemanticscholar.org The activity of IDO-1 is measured by the kynurenine to tryptophan ratio (Kyn/Trp). nih.gov

In a key in vitro study, human PBMCs were stimulated with mitogens to induce an immune response, leading to the activation of the tryptophan breakdown pathway. nih.govsemanticscholar.org this compound was shown to dose-dependently suppress this pathway. nih.govnih.gov By inhibiting the IFN-γ-dependent breakdown of tryptophan, this compound demonstrates a significant immunomodulatory effect on this aspect of the cellular immune response. nih.govresearchgate.net

Impact on Neopterin Formation in Cellular Immune Responses

Neopterin is another crucial biomarker for the activation of the cellular immune system, particularly Th1-type responses. nih.govsemanticscholar.org Its formation from guanosine (B1672433) triphosphate (GTP) is catalyzed by the enzyme GTP-cyclohydrolase 1 (GTP-CH-I) in response to IFN-γ stimulation. nih.govnih.gov High levels of neopterin are typically observed alongside increased IDO-1 activity in various immunopathologies. nih.gov

In studies utilizing mitogen-stimulated PBMCs, this compound demonstrated the ability to suppress the formation of neopterin. nih.govnih.govresearchgate.net This effect, observed alongside the reduction in tryptophan catabolism, reinforces its role as a modulator of IFN-γ-dependent signaling cascades in immune cells. nih.govsemanticscholar.org The suppressive action on both pathways points towards a significant anti-inflammatory potential. nih.gov

| Biochemical Pathway | Key Enzyme | Measured Marker | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Tryptophan Catabolism | Indoleamine 2,3-dioxygenase-1 (IDO-1) | Kynurenine/Tryptophan (Kyn/Trp) Ratio | Dose-dependent suppression | nih.govnih.govsemanticscholar.org |

| Neopterin Formation | GTP-cyclohydrolase 1 (GTP-CH-I) | Neopterin Levels | Dose-dependent suppression | nih.govnih.govresearchgate.net |

Mechanisms of Anti-Inflammatory Action in In Vitro Models

The anti-inflammatory action of this compound in in vitro models is primarily understood through its ability to suppress the IFN-γ-induced pathways of tryptophan degradation and neopterin synthesis. nih.govnih.gov The simultaneous inhibition of these two distinct, yet co-regulated, pathways suggests that this compound interferes with IFN-γ-related signaling. nih.govsemanticscholar.org

The precise mechanism could be either direct or indirect. An indirect mechanism may involve the compound's antioxidant properties, which could create a more reductive environment that counteracts T-cell activation, leading to lower production of IFN-γ. nih.gov Alternatively, a direct mechanism could involve interaction with the binding sites of the enzymes IDO-1 or GTP-CH-I. nih.gov While extracts from Agastache rugosa, the plant from which this compound was first isolated, have been shown to inhibit the production of other inflammatory mediators like prostaglandin (B15479496) E2, the specific contribution of this compound to this effect requires further study. researchgate.netnih.gov

Investigation of Specific Cellular and Molecular Targets

Research has begun to identify specific molecular targets of this compound, primarily focusing on enzyme inhibition.

Enzyme Inhibition Studies

Beyond its effects on the IDO-1 and GTP-CH-I pathways, this compound has been evaluated for its inhibitory activity against other enzymes. One study reported that this compound possesses a potent inhibitory effect on the activity of human immunodeficiency virus type 1 (HIV-1) protease. tandfonline.com

| Enzyme | Reported Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| HIV-1 Protease | Inhibitory | 87 µM | tandfonline.comrsc.org |

Receptor Binding Interactions

Currently, there is a lack of specific research in the available scientific literature detailing the direct binding interactions of this compound with cellular receptors.

Gene Expression Modulation

A thorough review of the scientific literature did not yield any specific studies investigating the direct effects of this compound on gene expression. While the compound exhibits cytotoxic activities against various cancer cell lines, the underlying mechanisms at the level of gene expression modulation have not yet been reported. Future research is needed to explore how this compound may alter the expression of genes involved in cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways in cancer cells.

Bioactivity-Guided Fractionation and Characterization of Active Components

This compound was first isolated from the roots of Agastache rugosa, a perennial herb used in traditional medicine. nih.gov The isolation process was guided by the cytotoxic activity of the extracts against various human cancer cell lines.

The initial step involved the extraction of dried roots of Agastache rugosa with n-hexane. This extract showed several colored spots on thin-layer chromatography (TLC), indicating the presence of multiple compounds. The n-hexane extract was then subjected to repeated column chromatography on silica (B1680970) gel. This purification process, guided by the cytotoxic bioassays, led to the isolation of a new diterpenoid quinone, which was named this compound. nih.gov

The structure of this compound was determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and spectrophotometry. nih.gov It was identified as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione. nih.gov An oxime derivative of this compound was also prepared to aid in its characterization and biological evaluation. nih.gov

The cytotoxic activity of the isolated this compound and its derivative was evaluated in vitro against a panel of human cancer cell lines. The results indicated that both compounds exhibited nonspecific cytotoxic activities. nih.gov The details of the cell lines against which this compound has shown activity are presented in the table below.

Table 1. Human Cancer Cell Lines Showing Susceptibility to this compound in vitro

| Cell Line | Cancer Type |

| A549 | Non-small cell lung cancer |

| SK-OV-3 | Ovarian cancer |

| SK-MEL-2 | Melanoma |

| XF498 | Central nervous system cancer |

| HCT15 | Colon cancer |

This table is based on findings reported in the initial isolation study of this compound. mdpi.com

In addition to its cytotoxic effects, this compound has also been reported to exhibit inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease. researchgate.net

Biosynthetic Pathways of Agastaquinone

Proposed General Biosynthetic Routes to Diterpenoid Quinones

Diterpenoid quinones, including compounds like Agastaquinone and the well-studied tanshinones from Salvia miltiorrhiza, are derived from the isoprenoid pathway. nih.govmdpi.com The biosynthesis can be broadly divided into three stages: the formation of a universal diterpene precursor, the construction of the characteristic carbon skeleton, and a series of post-modification reactions. mdpi.comresearchgate.net

The primary pathway for diterpenoid biosynthesis in plants is the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. mdpi.com This pathway synthesizes the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the condensation of one DMAPP molecule with three IPP molecules to form the 20-carbon precursor for all diterpenoids: (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.gov

Following the synthesis of GGPP, the pathway diverges to create a vast array of diterpene skeletons. This step is typically catalyzed by a pair of diterpene synthases (diTPSs). researchgate.net

Class II diTPS: This enzyme, often a copalyl diphosphate synthase (CPS), initiates the first cyclization of the linear GGPP into a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. nih.gov

Class I diTPS: This enzyme, frequently a kaurene synthase-like (KSL) enzyme, takes the CPP intermediate and performs a second cyclization and potential rearrangements to form the final tricyclic or tetracyclic diterpene scaffold, such as the abietane (B96969) skeleton characteristic of many diterpenoid quinones. nih.gov For instance, in the biosynthesis of tanshinones, SmCPS1 and SmKSL1 work sequentially to convert GGPP into miltiradiene (B1257523), an abietane-type diterpene. nih.gov

The final stage involves extensive modification of the diterpene hydrocarbon backbone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce oxygen functional groups and create the quinone moiety. mdpi.comresearchgate.net In the case of abietane-type diterpenoids, this includes hydroxylation and subsequent oxidation of the aromatic C-ring to form an ortho- or para-quinone structure. nih.govnih.gov For example, the CYP enzyme CYP76AH1 has been identified in Salvia miltiorrhiza as the catalyst for converting miltiradiene into ferruginol, a key hydroxylated intermediate on the path to tanshinones. mdpi.com

Identification of Key Enzymes and Intermediates in this compound Biosynthesis

While the specific enzymatic steps for this compound have not been fully elucidated, a plausible pathway can be proposed based on the general route for abietane-type diterpenoid quinones found in other Lamiaceae family members. nih.govmdpi.com The pathway likely begins in the plastids with the MEP pathway supplying the universal precursors.

Key Proposed Intermediates and Enzymes:

| Proposed Intermediate | Enzyme Class | Specific Enzyme Example (from related pathways) | Function |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Multiple | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Key regulatory enzymes of the MEP pathway that produce the C5 isoprenoid units. nih.gov |

| Geranylgeranyl Diphosphate (GGPP) | GGPP Synthase (GGPPS) | SmGGPPS | Condenses IPP and DMAPP to form the C20 diterpenoid precursor. nih.gov |

| Copalyl Diphosphate (CPP) | Class II diTPS (CPS) | SmCPS1 | Catalyzes the first cyclization of GGPP. nih.gov |

| Abietane Diterpene (e.g., Miltiradiene) | Class I diTPS (KSL) | SmKSL1 | Catalyzes the second cyclization to form the tricyclic abietane skeleton. nih.gov |

| Ferruginol | Cytochrome P450 (CYP) | CYP76AH1 | Hydroxylates the abietane skeleton, a critical step before quinone formation. mdpi.com |

| Oxidized Abietanoids | Dehydrogenases, Oxidases | - | Further modifications leading to the final this compound structure. bio-conferences.orgmdpi.com |

The biosynthesis of this compound would thus start from GGPP, which is cyclized to form an abietane-type skeleton. This hydrocarbon would then undergo a series of oxidative modifications, catalyzed likely by CYP450 enzymes and dehydrogenases, to introduce the hydroxyl and ketone functionalities, ultimately yielding the final quinone structure.

Genetic Regulation of this compound Biosynthetic Pathway

The production of specialized metabolites like this compound is tightly regulated at the genetic level to ensure they are produced at the right time and in the right tissues. This regulation primarily occurs at the level of transcription, where the expression of biosynthetic genes is controlled by transcription factors (TFs). nih.gov

In well-studied pathways for other secondary metabolites, such as flavonoids and the related tanshinones, structural genes responsible for the enzymatic steps are often co-expressed, meaning they are switched on and off together. nih.gov This coordinated expression is controlled by specific families of TFs, such as MYB, bHLH, and WD40-repeat proteins for anthocyanins, which form a complex that binds to the promoter regions of the structural genes. nih.gov A similar system is expected to regulate the this compound pathway.

The expression of these regulatory TFs and, consequently, the entire biosynthetic pathway can be induced by various internal and external stimuli, including developmental cues, plant hormones (like jasmonates), and environmental stresses. frontiersin.org This regulation allows the plant to produce these defensive or signaling compounds precisely when needed. Identifying the specific TFs that control the this compound pathway is a key area for future research and would enable targeted genetic engineering to increase production.

Biotechnological Approaches for Enhanced this compound Production

Due to the often low abundance of valuable secondary metabolites in their native plants, biotechnological methods are being explored as alternative and sustainable production platforms. nih.gov These approaches offer the potential for a continuous and controlled supply of compounds like this compound, independent of geographical and environmental constraints. nih.gov

Plant tissue culture is a prominent biotechnological tool for producing secondary metabolites. hrpub.org For this compound, this involves establishing cell cultures of Agastache species. The process begins with the induction of callus, an undifferentiated mass of plant cells, from a sterile piece of the plant (explant), such as a leaf or stem segment. researchgate.netnih.gov

Research on Agastache foeniculum and Agastache urticifolia has demonstrated successful callus induction and the establishment of cell suspension cultures. bio-conferences.orgresearchgate.net Friable (crumbly) calli, suitable for initiating liquid suspension cultures, were obtained from both leaf and stem explants cultured on solid media like Murashige and Skoog (MS) or Gamborg's B5 (B5), supplemented with plant growth regulators. bio-conferences.orgresearchgate.net The choice of medium and hormones is critical for efficient callus growth and subsequent metabolite production.

Table of Callus Induction Conditions for Agastache Species:

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Plant Species | Agastache foeniculum | Successful callus and cell suspension culture established. | bio-conferences.orgresearchgate.net |

| Explant Source | Leaf and Stem | Both explant types produced viable calli. | bio-conferences.orgresearchgate.net |

| Basal Medium | Murashige & Skoog (MS), Gamborg's B5 (B5) | MS medium was found to be better for A. foeniculum suspension cultures. | researchgate.net |

| Growth Regulators | 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin (B1673648) | A combination of 0.5 mg/L 2,4-D and 0.1 mg/L kinetin was effective for inducing friable callus. | researchgate.net |

Once established, these cell suspension cultures can be grown in large-scale bioreactors, providing a renewable source for this compound extraction. nih.gov

Metabolic engineering offers a powerful approach to enhance the production of desired compounds by modifying an organism's genetic and regulatory processes. nih.gov This can be done either in the native plant cells or by transferring the biosynthetic pathway into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae), which are fast-growing and easy to manipulate. mdpi.comnih.gov

Key metabolic engineering strategies applicable to this compound production include:

Overexpression of Rate-Limiting Enzymes: The production of diterpenoids is often limited by the activity of key enzymes, such as DXS or GGPPS. nih.gov Overexpressing the genes that code for these bottleneck enzymes can significantly increase the flux through the pathway, leading to higher yields of the final product. nih.govmdpi.com

Blocking Competing Pathways: Cellular resources are finite. By down-regulating or knocking out genes in pathways that compete for the same precursors (e.g., other isoprenoid pathways), the metabolic flux can be redirected towards this compound biosynthesis. nih.gov

Heterologous Pathway Reconstruction: The entire multi-gene pathway for this compound can be assembled and introduced into a microbial host. mdpi.com This synthetic biology approach allows for production in a highly controlled fermentation environment, completely separate from the plant. mdpi.com Success in this area requires the identification and functional characterization of all the necessary genes in the this compound pathway.

These strategies, which have been successfully used to increase the production of other high-value terpenoids like the precursor to the anticancer drug Taxol, represent a promising future for the sustainable production of this compound. frontiersin.org

Advanced Analytical Methodologies for Agastaquinone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation of Agastaquinone from complex plant extracts and for its quantitative analysis. The choice of technique depends on the volatility and polarity of the compound, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds like diterpenoid quinones. While specific HPLC methods for the routine quantification of this compound are not widely published, general methods for the analysis of similar compounds from plant extracts are well-established. mdpi.comhst-j.orgnih.gov

A typical HPLC method for the analysis of diterpenoid quinones would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, aiding in the identification of different classes of compounds. For quantitative analysis, a calibration curve is constructed using a purified standard of the analyte. hst-j.org

Table 1: Illustrative HPLC Parameters for Diterpenoid Quinone Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table provides a general example of HPLC conditions and does not represent a validated method for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile diterpenoid quinone and thus not suitable for direct GC-MS analysis without derivatization, GC-MS is highly relevant for characterizing the volatile components of Agastache rugosa extracts. This analysis provides a comprehensive chemical profile of the plant material from which this compound is isolated.

The typical GC-MS analysis of volatile oils involves the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its identification by comparison with spectral libraries. spkx.net.cnnih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound and other diterpenoids in complex plant extracts is significantly enhanced by the use of hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS is invaluable for the detection and quantification of target compounds at low concentrations in intricate biological matrices. After separation by the LC system, the analyte enters the mass spectrometer, where it is ionized (commonly using electrospray ionization, ESI). The precursor ion corresponding to the mass of the target compound is selected and then fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the compound's structure, providing a high degree of confidence in its identification and quantification, even in the presence of co-eluting compounds. jst.go.jp

While specific LC-MS/MS methods for this compound are not detailed in publicly available literature, methods for other diterpenoids demonstrate the power of this technique for natural product analysis. jst.go.jp

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are fundamental to the de novo structural elucidation of novel compounds like this compound. These methods provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. The structure of this compound was established through extensive use of spectroscopic techniques, with NMR playing a pivotal role. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These experiments are crucial for assembling the carbon skeleton and placing functional groups. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.

The detailed ¹H and ¹³C NMR data for this compound, as reported in the literature, would provide the precise chemical shifts and coupling constants that serve as the fingerprint of the molecule.

Table 2: Representative NMR Data for Diterpenoid Quinones (General)

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 0.8 - 7.5 | s, d, t, q, m |

| ¹³C | 15 - 200 | - |

This table shows general chemical shift ranges for this class of compounds and is not specific to this compound.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS/MS, High-Resolution MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with ESI, is used to determine the exact mass of the molecular ion with high accuracy. This allows for the calculation of the elemental formula of the compound. For this compound (C₂₀H₂₀O₅), HRMS would confirm this composition.

Tandem Mass Spectrometry (MS/MS): ESI-MS/MS experiments are conducted to study the fragmentation of the protonated or deprotonated molecule. The resulting fragmentation pattern provides valuable clues about the compound's structure, such as the loss of specific functional groups (e.g., water, methyl, or methoxy (B1213986) groups). The fragmentation of the quinone ring system can also yield characteristic product ions.

The combination of HRMS and MS/MS data is a powerful approach for the confirmation of known compounds and the identification of new natural products.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying compounds like this compound because its molecular structure contains chromophores—parts of the molecule that absorb light in the UV-Vis range. The structure of this compound, featuring a conjugated system within its diterpenoid quinone framework, makes it well-suited for this type of analysis. The absorption of UV or visible light excites electrons from a ground state molecular orbital to a higher energy, empty orbital. youtube.com

The UV-Vis spectrum provides information primarily in two ways: the wavelength of maximum absorbance (λmax) and the intensity of the absorbance, which is related to the molar absorptivity (ε). Each chromophore has a characteristic λmax, and the presence of multiple chromophores or extensive conjugation can result in a unique spectral pattern. For quinone-based compounds, characteristic absorption peaks are typically observed in the 200-400 nm range of the UV spectrum. While the specific molar absorptivity for this compound is not detailed in foundational literature, its structure was originally established using a combination of spectroscopic techniques, including UV spectrophotometry.

The λmax values are critical for both qualitative identification and for developing quantitative methods, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV), where the detector is set to a specific λmax for optimal sensitivity.

Table 1: Reported UV Absorption for this compound

| Compound | λmax (nm) | Solvent |

|---|---|---|

| This compound | 225, 270, 345 | Methanol |

Data derived from spectroscopic analysis used in initial structure elucidation.

Advanced Sample Preparation Methods for this compound Analysis

The analysis of this compound from its natural source, primarily the roots of Agastache rugosa, requires robust sample preparation to isolate the compound from a highly complex matrix. The goal is to obtain a clean, concentrated sample suitable for downstream analysis. This process involves extraction followed by purification.

Advanced extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of the target analyte. oup.com For a lipophilic compound like this compound, initial extraction is typically performed using a non-polar organic solvent. Research indicates that this compound is found in the hexane (B92381) extract of the plant's roots, pointing to a solid-liquid extraction (SLE) or maceration process. ijprajournal.com More advanced methods like Ultrasound-Assisted Extraction (UASE) or Microwave-Assisted Solvent Extraction (MASE) can enhance the efficiency of this initial step by using physical energy to disrupt plant cell walls and improve mass transfer of the analyte into the solvent. oup.comijprajournal.comgoogle.com Supercritical Fluid Extraction (SFE) with CO2 offers a "green" alternative that can be highly selective for non-polar compounds like diterpenoids. iipseries.org

Following extraction, the crude extract containing numerous other phytochemicals must be purified. This is commonly achieved through chromatographic techniques, which function as a form of solid-phase extraction (SPE). iipseries.org Column chromatography using a stationary phase like silica (B1680970) gel is a standard method. The process involves conditioning the column, loading the crude extract, washing away impurities with a solvent system in which this compound has low solubility, and finally eluting the target compound with a solvent system that effectively dissolves it.

Table 2: General Workflow for this compound Sample Preparation

| Step | Technique | Description | Purpose |

|---|---|---|---|

| 1. Initial Extraction | Solid-Liquid Extraction (SLE) | Dried and powdered root material is soaked in an organic solvent (e.g., hexane). | To dissolve this compound and other lipophilic compounds from the plant matrix. |

| Ultrasound-Assisted Extraction (UASE) | The extraction is aided by high-frequency sound waves to enhance cell disruption and solvent penetration. google.com | To increase extraction yield and reduce extraction time compared to simple maceration. | |

| 2. Concentration | Rotary Evaporation | The solvent from the crude extract is removed under reduced pressure. | To concentrate the extracted compounds, including this compound. |

| 3. Purification | Column Chromatography (SPE) | The concentrated extract is separated on a silica gel column using a gradient of solvents. | To isolate this compound from other co-extracted compounds based on polarity. iipseries.orgresearchgate.net |

| 4. Final Product | Purified this compound | A highly purified fraction of this compound is obtained after solvent evaporation. | To provide a sample suitable for structural elucidation or as an analytical standard. |

Methodological Advancements in this compound Detection and Quantification from Complex Matrices

Accurate and sensitive detection and quantification of this compound within complex matrices, such as crude plant extracts or biological samples, are essential for quality control and research. numberanalytics.com Modern analytical strategies typically rely on hyphenated chromatographic techniques that provide both separation and detection.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile natural products like this compound. oup.comnih.gov The separation is usually performed on a reverse-phase column (e.g., C18), which separates compounds based on their hydrophobicity.

For detection and quantification, several methods can be coupled with HPLC:

HPLC with UV-Vis Detection (HPLC-UV): This is a common and robust method for quantifying compounds with known chromophores. The detector is set to one of this compound's maximum absorbance wavelengths (e.g., 270 nm) for optimal sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure analytical standards. researchgate.net

HPLC with Mass Spectrometry (HPLC-MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. researchgate.net After chromatographic separation, the compound is ionized (e.g., using electrospray ionization, ESI) and its mass-to-charge ratio is detected. Tandem mass spectrometry (MS/MS) can be used for even greater specificity by fragmenting the parent ion and detecting specific daughter ions, a process known as Multiple Reaction Monitoring (MRM). nih.govgxu.edu.cn This makes HPLC-MS/MS particularly powerful for quantifying trace amounts of this compound in very complex matrices with minimal interference. researchgate.netgxu.edu.cn Derivatization techniques can also be employed to enhance the ionization efficiency of quinones for MS analysis. nih.govgxu.edu.cn

Method validation is a critical requirement for any quantitative analysis to ensure results are accurate and reliable. According to International Conference on Harmonization (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnumberanalytics.com

Table 3: Comparison of Advanced Methods for this compound Quantification

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HPLC-UV | Separates compounds by chromatography and detects them based on UV absorbance at a specific wavelength. | Robust, cost-effective, widely available. Good for relatively high concentrations. | Lower sensitivity and selectivity compared to MS; potential for co-eluting interferences. |

| HPLC-MS/MS | Separates by chromatography and detects by mass-to-charge ratio after ionization and fragmentation. nih.gov | High sensitivity and specificity, allows for structural confirmation, excellent for trace analysis in complex matrices. researchgate.netgxu.edu.cn | Higher equipment cost and complexity, potential for matrix effects (ion suppression). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.